7-(4-chlorophenyl)-3-(pyridin-4-yl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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Overview
Description
7-(4-CHLOROPHENYL)-3-(4-PYRIDYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE is a heterocyclic compound that features a unique combination of triazole and thiazine rings
Preparation Methods
The synthesis of 7-(4-CHLOROPHENYL)-3-(4-PYRIDYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 4-pyridylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiourea in the presence of an acid catalyst to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
7-(4-CHLOROPHENYL)-3-(4-PYRIDYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.
Scientific Research Applications
7-(4-CHLOROPHENYL)-3-(4-PYRIDYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 7-(4-CHLOROPHENYL)-3-(4-PYRIDYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.
Comparison with Similar Compounds
Similar compounds to 7-(4-CHLOROPHENYL)-3-(4-PYRIDYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE include other triazole and thiazine derivatives. These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. For example, 7-(4-CHLORO-PHENYL)-5-PHENYL-4,7-DIHYDRO-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE is a related compound with different substituents that may exhibit distinct reactivity and applications .
Properties
Molecular Formula |
C16H9ClN4OS |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C16H9ClN4OS/c17-12-3-1-10(2-4-12)13-9-14(22)21-15(19-20-16(21)23-13)11-5-7-18-8-6-11/h1-9H |
InChI Key |
YFIMEWIVPRWMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N3C(=NN=C3S2)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
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